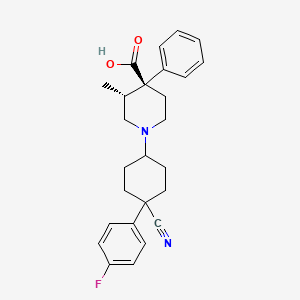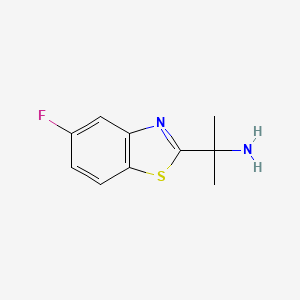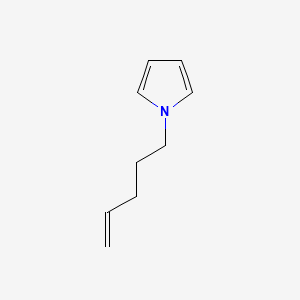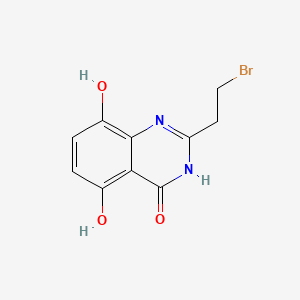
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is a quinazolinone derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoethyl group and two hydroxyl groups attached to the quinazolinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the bromoethyl group, leading to the formation of reduced analogs.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced analogs of the quinazolinone core or the bromoethyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.
2-Bromoethyl acrylate: Utilized in curable and reactive polymers due to the presence of reactive bromine.
(2-Bromoethyl)triphenylphosphonium bromide: Used as a pharmaceutical intermediate.
Uniqueness
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is unique due to the presence of both bromoethyl and hydroxyl groups on the quinazolinone core, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2,14-15H,3-4H2,(H,12,13,16) |
InChI Key |
WUCCVCKRZBVMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)NC(=N2)CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


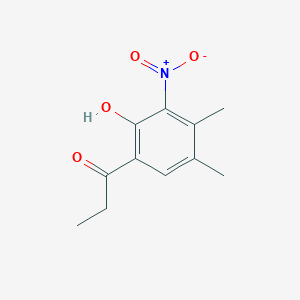
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
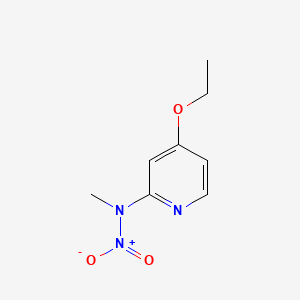
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
